Cas no 1249683-71-3 (1-(2,6-difluorobenzoyl)pyrrolidin-3-amine)

1-(2,6-difluorobenzoyl)pyrrolidin-3-amine 化学的及び物理的性質
名前と識別子
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- 1-(2,6-difluorobenzoyl)pyrrolidin-3-amine
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- インチ: 1S/C11H12F2N2O/c12-8-2-1-3-9(13)10(8)11(16)15-5-4-7(14)6-15/h1-3,7H,4-6,14H2
- InChIKey: SRVPBOAHBAKJHN-UHFFFAOYSA-N
- SMILES: C(N1CCC(N)C1)(C1=C(F)C=CC=C1F)=O
1-(2,6-difluorobenzoyl)pyrrolidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-0691-0.25g |
1-(2,6-difluorobenzoyl)pyrrolidin-3-amine |
1249683-71-3 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
TRC | D123051-500mg |
1-(2,6-difluorobenzoyl)pyrrolidin-3-amine |
1249683-71-3 | 500mg |
$ 435.00 | 2022-06-05 | ||
Life Chemicals | F1908-0691-0.5g |
1-(2,6-difluorobenzoyl)pyrrolidin-3-amine |
1249683-71-3 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
TRC | D123051-100mg |
1-(2,6-difluorobenzoyl)pyrrolidin-3-amine |
1249683-71-3 | 100mg |
$ 115.00 | 2022-06-05 | ||
Life Chemicals | F1908-0691-2.5g |
1-(2,6-difluorobenzoyl)pyrrolidin-3-amine |
1249683-71-3 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
Life Chemicals | F1908-0691-10g |
1-(2,6-difluorobenzoyl)pyrrolidin-3-amine |
1249683-71-3 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-0691-1g |
1-(2,6-difluorobenzoyl)pyrrolidin-3-amine |
1249683-71-3 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
TRC | D123051-1g |
1-(2,6-difluorobenzoyl)pyrrolidin-3-amine |
1249683-71-3 | 1g |
$ 680.00 | 2022-06-05 | ||
Life Chemicals | F1908-0691-5g |
1-(2,6-difluorobenzoyl)pyrrolidin-3-amine |
1249683-71-3 | 95%+ | 5g |
$2525.0 | 2023-09-07 |
1-(2,6-difluorobenzoyl)pyrrolidin-3-amine 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
1-(2,6-difluorobenzoyl)pyrrolidin-3-amineに関する追加情報
1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine (CAS No: 1249683-71-3)
The compound 1-(2,6-difluorobenzoyl)pyrrolidin-3-amine (CAS No: 1249683-71-3) is a highly specialized chemical entity with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of pyrrolidine derivatives, which have been extensively studied for their diverse biological activities and applications in drug design. The structure of this compound features a pyrrolidine ring substituted at the 3-position with an amine group and at the 1-position with a 2,6-difluorobenzoyl moiety. This unique combination of functional groups makes it a promising candidate for various therapeutic interventions.
Recent studies have highlighted the importance of pyrrolidine derivatives in medicinal chemistry, particularly due to their ability to modulate key biological targets such as kinases, proteases, and G-protein coupled receptors (GPCRs). The difluorobenzoyl substituent in this compound introduces electronic and steric effects that can enhance its binding affinity to specific protein targets. Moreover, the presence of fluorine atoms in the benzoyl group is known to improve pharmacokinetic properties such as bioavailability and metabolic stability, making this compound an attractive lead for drug discovery programs.
One of the most notable applications of 1-(2,6-difluorobenzoyl)pyrrolidin-3-amine lies in its potential as a kinase inhibitor. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against several kinases, suggesting its potential as a therapeutic agent for treating conditions such as chronic myeloid leukemia (CML) and rheumatoid arthritis.
In addition to its kinase inhibitory properties, this compound has also shown promise in modulating other therapeutic targets. For instance, research has indicated that 1-(2,6-difluorobenzoyl)pyrrolidin-3-amine can act as a potent antagonist of certain GPCRs, which are involved in processes such as neurotransmission and immune response. This dual functionality underscores the versatility of this compound in addressing multiple disease pathways simultaneously.
The synthesis of 1-(2,6-difluorobenzoyl)pyrrolidin-3-amine involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the preparation of the pyrrolidine ring through cyclization reactions and the subsequent introduction of the difluorobenzoyl group via acylation reactions. The optimization of these steps has been crucial in achieving high yields and ensuring the purity of the final product.
From an analytical standpoint, this compound has been characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed its molecular structure and provided insights into its conformational properties. Furthermore, computational modeling studies have been conducted to predict its binding modes with target proteins, which has been instrumental in guiding further optimization efforts.
Looking ahead, ongoing research is focused on exploring the pharmacokinetic profile of 1-(2,6-difluorobenzoyl)pyrrolidin-3-amine, including its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for determining its suitability as an oral or parenteral therapeutic agent. Additionally, preclinical toxicity studies are being conducted to evaluate its safety profile and establish appropriate dosage ranges for future clinical trials.
In summary, 1-(2,6-difluorobenzoyl)pyrrolidin-3-amine (CAS No: 1249683-71-3) represents a cutting-edge chemical entity with significant potential in drug discovery and development. Its unique structural features, combined with promising biological activities, make it a valuable tool for addressing unmet medical needs across various therapeutic areas.
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